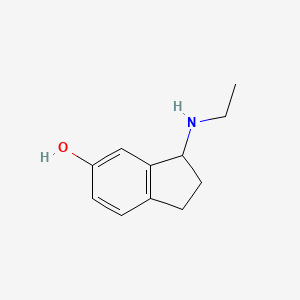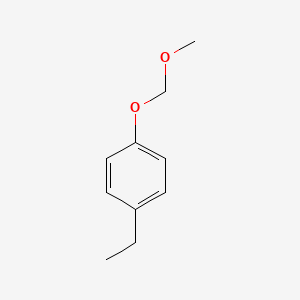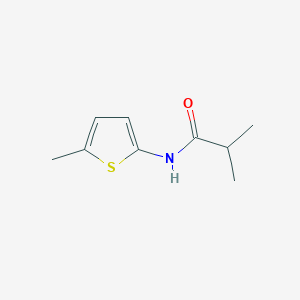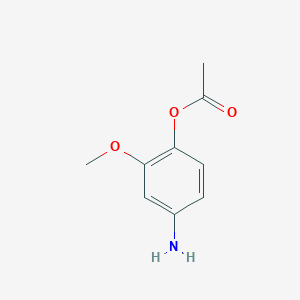
4-amino-2-methoxyphenyl acetate
Übersicht
Beschreibung
4-amino-2-methoxyphenyl acetate is an organic compound with the molecular formula C9H11NO3 It is a derivative of aniline, featuring both acetoxy and methoxy functional groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-methoxyphenyl acetate typically involves the acetylation of 3-methoxyaniline. One common method is to react 3-methoxyaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-amino-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4-Hydroxy-3-methoxyaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-amino-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and polymers due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-amino-2-methoxyphenyl acetate involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and form 3-methoxyaniline, which can then participate in further biochemical reactions. The methoxy group can also influence the compound’s reactivity and interactions with enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
4-Acetoxy-3-methoxystyrene: Similar in structure but with a vinyl group instead of an amino group.
3-Methoxyaniline: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
4-Hydroxy-3-methoxyaniline: Similar but with a hydroxyl group instead of an acetoxy group.
Uniqueness: 4-amino-2-methoxyphenyl acetate is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C9H11NO3 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
(4-amino-2-methoxyphenyl) acetate |
InChI |
InChI=1S/C9H11NO3/c1-6(11)13-8-4-3-7(10)5-9(8)12-2/h3-5H,10H2,1-2H3 |
InChI-Schlüssel |
MPDOIIJUXYHTJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)N)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
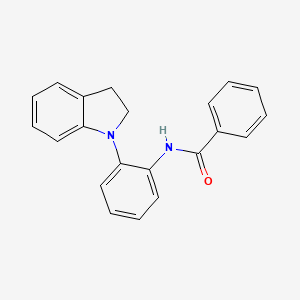
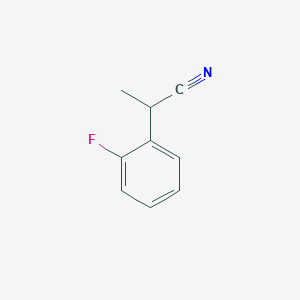
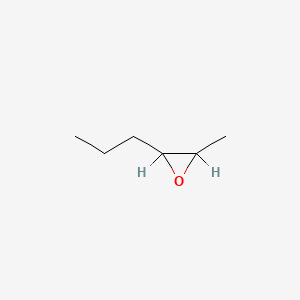
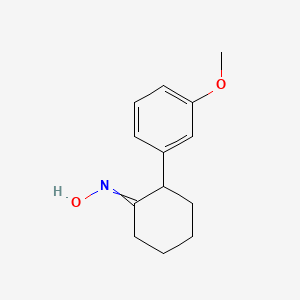
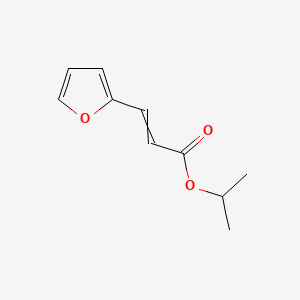
![Ethyl 2-[(4,5-dichloro-2-nitrophenyl)oxy]acetate](/img/structure/B8667207.png)
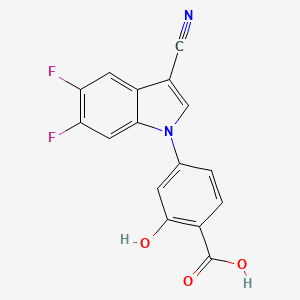
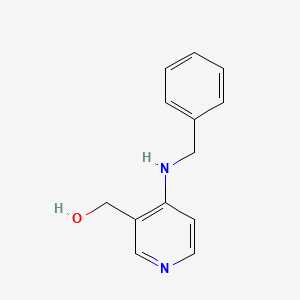
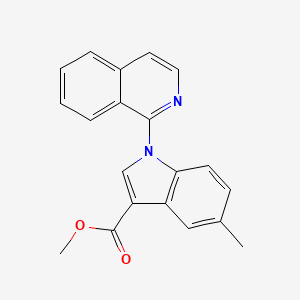
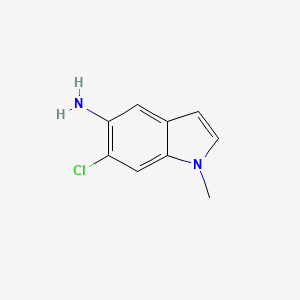
![4-Fluoro-N-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B8667247.png)
